molecular formula C18H15N3O4S B2788945 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886918-54-3

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2788945
CAS No.: 886918-54-3
M. Wt: 369.4
InChI Key: RFPGZWODYJCFEX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylsulfanyl)phenyl group and at the 2-position with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The methylsulfanyl (SMe) group at the para position of the phenyl ring contributes to lipophilicity, while the benzodioxine system may enhance metabolic stability due to its constrained oxygenated bicyclic structure . Its molecular formula is C₁₈H₁₅N₃O₄S (molecular weight: ~355–401 g/mol, depending on substituents), and it is hypothesized to exhibit bioactivity relevant to kinase inhibition or GPCR modulation, given structural parallels to known pharmacophores .

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-13-5-2-11(3-6-13)17-20-21-18(25-17)19-16(22)12-4-7-14-15(10-12)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGZWODYJCFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring. Common reagents used in the synthesis include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and various bases such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic applications.

Mechanism of Action

The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomer: G786-0425 (2-(Methylsulfanyl)phenyl Analog)

Compound : N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Key Differences :

  • The methylsulfanyl group is at the ortho (2-) position of the phenyl ring instead of the para (4-) position.
  • Impact : Steric hindrance near the oxadiazole core may reduce binding affinity to planar active sites compared to the para-substituted analog. Computational studies (e.g., DFT methods like B3LYP ) predict altered dipole moments and solubility profiles.

Sulfonyl Derivative: G786-0430 (4-(Methanesulfonyl)phenyl Analog)

Compound : N-{5-[4-(methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Key Differences :

  • The SMe group is oxidized to a sulfone (SO₂Me), increasing polarity.
  • The sulfone group may engage in stronger hydrogen bonding with target proteins, improving selectivity .

Heterocyclic Variants from the Building Blocks Catalogue

Example: 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 1241292-87-4) Key Differences:

  • Replaces oxadiazole with a pyrazole ring and introduces a nitro group on the benzodioxine.
  • Pyrazole rings are more rigid than oxadiazoles, which could affect conformational flexibility during binding .

Structural and Functional Analysis Table

Compound Name / ID Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(SMe)phenyl C₁₈H₁₅N₃O₄S 355.41 Moderate lipophilicity, metabolic stability
G786-0425 2-(SMe)phenyl C₁₈H₁₅N₃O₄S 355.41 Steric hindrance, reduced dipole moment
G786-0430 4-(SO₂Me)phenyl C₁₈H₁₅N₃O₆S 401.40 High polarity, improved solubility
CAS 1241292-87-4 7-NO₂-benzodioxine, pyrazole C₂₀H₁₇N₅O₅ 407.38 Electron-withdrawing effects, rigidity

Discussion of Structural Variations and Implications

  • Positional Isomerism : Para-substituted analogs generally exhibit superior binding in flat active sites (e.g., kinase ATP pockets) due to reduced steric clash compared to ortho-substituted derivatives .
  • Oxidation State (SMe vs. SO₂Me) : Sulfonyl groups enhance solubility but may limit blood-brain barrier penetration. This trade-off is critical in CNS vs. peripheral target drug design .
  • Heterocycle Swapping : Replacing oxadiazole with pyrazole or isoxazole (e.g., compounds in ) alters hydrogen-bonding capacity and ring strain, impacting target engagement .

Computational and Experimental Insights

  • DFT Methods : Studies using functionals like B3LYP and basis sets like 6-31G* predict electronic properties (e.g., charge distribution on SMe/SO₂Me) that correlate with experimental solubility and reactivity data.
  • Crystallography : Tools like SHELX aid in resolving subtle conformational differences between analogs, particularly in oxadiazole ring planarity and substituent orientation.

Biological Activity

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H15N5O2S2
Molecular Weight 361.4 g/mol
IUPAC Name This compound
InChI Key NLQPXWHLEINRMB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of oxadiazole and benzodioxine rings. The process often utilizes reagents such as hydrazine derivatives and various coupling agents to achieve the desired structure. The synthetic pathway can be summarized as follows:

  • Formation of Oxadiazole Ring : This can be achieved by reacting appropriate hydrazines with carbonyl compounds in the presence of acid catalysts.
  • Formation of Benzodioxine Structure : This involves cyclization reactions that may require specific conditions to ensure the stability of the dioxine ring.
  • Final Coupling : The final step usually involves coupling reactions to attach the oxadiazole moiety to the benzodioxine core.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism appears to involve:

  • Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process.
  • Cell Cycle Arrest : It causes an increase in the sub-G1 population of cells, indicating cell cycle arrest and subsequent apoptosis.

In a study conducted on HeLa cells treated with varying concentrations of the compound (0–20 µM), it was found that:

Compound Concentration (µM)% Early Apoptosis (24h)IC50 Value (µM)
530%Not reached
1050%18
2070%6

These results indicate a concentration-dependent induction of apoptosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens. In vitro studies have shown its effectiveness against:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Aspergillus niger, Aspergillus oryzae

The antimicrobial activity is assessed using standard methods such as the cup plate method at a concentration of 1 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism.
  • DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
  • Induction of Apoptosis : Through activation of intrinsic apoptotic pathways via mitochondrial dysfunction.

Case Study 1: Anticancer Activity in HeLa Cells

A detailed study investigated the effects of this compound on HeLa cells. The results showed a significant increase in early apoptotic markers after treatment with concentrations as low as 5 µM.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties against E. coli and S. aureus. The results indicated that at a concentration of 1 µg/mL, the compound effectively inhibited bacterial growth compared to control groups.

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